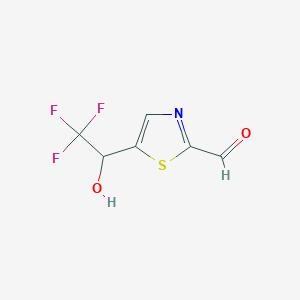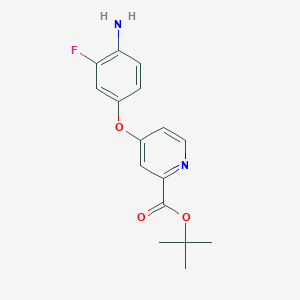![molecular formula C17H26N2O4 B8454123 tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B8454123.png)
tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-piperidone with 6-(1-hydroxyethyl)-2-pyridinol in the presence of a suitable base to form the intermediate product. This intermediate is then reacted with tert-butyl chloroformate under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol or amine derivative.
科学的研究の応用
tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate: Similar structure but lacks the pyridine ring.
1-Boc-4-(1-hydroxyethyl)-piperidine: Another similar compound with a different protecting group.
Uniqueness
tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate is unique due to the presence of both the piperidine and pyridine rings, which may confer distinct chemical and biological properties compared to similar compounds .
特性
分子式 |
C17H26N2O4 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
tert-butyl 4-[6-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O4/c1-12(20)14-6-5-7-15(18-14)22-13-8-10-19(11-9-13)16(21)23-17(2,3)4/h5-7,12-13,20H,8-11H2,1-4H3 |
InChIキー |
XICOIXVIASPTEO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC(=CC=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl 4-[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate](/img/structure/B8454080.png)
![2,2-Dichloro-1-(1-thia-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B8454091.png)





![[4-(2,4-Difluoro-benzyloxy)phenyl]-methanol](/img/structure/B8454134.png)


